molecular formula C28H25F3N4O3 B6514349 3-(2-phenylethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892283-06-6

3-(2-phenylethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6514349
CAS No.: 892283-06-6
M. Wt: 522.5 g/mol
InChI Key: WYKGUJLBEIJJAZ-UHFFFAOYSA-N
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Description

The molecule “3-(2-phenylethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic compound. It contains several functional groups including a phenyl group, a piperazine ring, a trifluoromethyl group, and a tetrahydroquinazoline dione group. These groups suggest that the molecule might have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced through trifluoromethylation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the piperazine ring and the phenyl groups would likely contribute to the overall shape and size of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the trifluoromethyl group is known to be quite reactive, and could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which might influence its solubility and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, it might interact with biological molecules in specific ways to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper precautions should be taken when handling this compound, especially given the presence of the reactive trifluoromethyl group .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity in more detail, and investigating its safety profile. It could also involve developing more efficient methods for its synthesis .

Properties

IUPAC Name

3-(2-phenylethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N4O3/c29-28(30,31)21-7-4-8-22(18-21)33-13-15-34(16-14-33)25(36)20-9-10-23-24(17-20)32-27(38)35(26(23)37)12-11-19-5-2-1-3-6-19/h1-10,17-18H,11-16H2,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKGUJLBEIJJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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